molecular formula C21H27BrN6O3 B12011288 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12011288
M. Wt: 491.4 g/mol
InChI Key: AZQJLAWOFOXZJJ-YDZHTSKRSA-N
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Description

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a purine core, a hydrazinyl group, and a substituted benzylidene moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from readily available precursors such as guanine or xanthine derivatives.

    Introduction of the Heptyl and Methyl Groups: Alkylation reactions are employed to introduce the heptyl and methyl groups at the 7 and 3 positions of the purine ring, respectively.

    Attachment of the Hydrazinyl Group: The hydrazinyl group is introduced via a hydrazine derivative, which reacts with the purine core under controlled conditions.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the hydrazinyl-purine intermediate with 5-bromo-2-methoxybenzaldehyde to form the benzylidene moiety, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it into a more saturated form.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized hydrazinyl derivatives, reduced benzylidene derivatives, and various substituted benzylidene compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases. Researchers may conduct in vitro and in vivo studies to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s hydrazinyl and benzylidene moieties are likely critical for its binding affinity and specificity, leading to modulation of the target’s activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-8-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • (E)-8-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • (E)-8-(2-(5-methyl-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, particularly the presence of the bromine atom. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H27BrN6O3

Molecular Weight

491.4 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+

InChI Key

AZQJLAWOFOXZJJ-YDZHTSKRSA-N

Isomeric SMILES

CCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C

Origin of Product

United States

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